1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
CAS No.: 449804-09-5
Cat. No.: VC6586115
Molecular Formula: C15H17BF6O3
Molecular Weight: 370.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449804-09-5 |
|---|---|
| Molecular Formula | C15H17BF6O3 |
| Molecular Weight | 370.1 |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C15H17BF6O3/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(23,14(17,18)19)15(20,21)22/h5-8,23H,1-4H3 |
| Standard InChI Key | QNWOZJJNLQZZFI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a complex organic compound that incorporates a boron-containing moiety, specifically a dioxaborolane group, attached to a phenyl ring. This compound is of interest in various chemical reactions, particularly those involving cross-coupling processes due to its boron functionality.
Synthesis and Applications
This compound is likely synthesized through a series of reactions involving the formation of the dioxaborolane ring and its attachment to the hexafluoropropanol backbone. The presence of the boron-containing group makes it suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Potential Applications
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Cross-Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura reactions, allowing for the formation of complex organic molecules.
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Organic Synthesis: Useful in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Research Findings and Future Directions
Research on compounds like 1,1,1,3,3,3-Hexafluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is ongoing, with a focus on optimizing synthesis conditions and exploring new applications in cross-coupling reactions. The versatility of boron-containing compounds in organic synthesis makes them valuable tools for chemists.
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